molecular formula C26H27NO4 B11105972 N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide

N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide

Cat. No.: B11105972
M. Wt: 417.5 g/mol
InChI Key: WVYDHECISOYMRV-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-Benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a benzodioxole ring, a methoxyphenyl group, and a benzylacetamide moiety

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide

InChI

InChI=1S/C26H27NO4/c1-19(28)27(17-20-8-4-3-5-9-20)15-14-22(23-10-6-7-11-24(23)29-2)21-12-13-25-26(16-21)31-18-30-25/h3-13,16,22H,14-15,17-18H2,1-2H3

InChI Key

WVYDHECISOYMRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3OC)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base such as potassium hydroxide in ethanol under ultrasonic irradiation . The structure of the target compound is confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's molecular characteristics, synthesis, and biological effects, with a focus on its pharmacological applications and mechanisms of action.

Molecular Characteristics

  • Chemical Formula : C27H31NO4
  • Molecular Weight : 433.55 g/mol
  • CAS Number : 376384-27-9

This compound features a complex structure that includes a benzodioxole moiety, which is known for its pharmacological properties. The presence of methoxy and benzyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination reactions and coupling techniques. The specific synthetic route may vary based on the desired purity and yield.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Studies have shown that benzodioxole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated cytotoxic effects against several cancer cell lines in vitro.
  • Antioxidant Effects : The presence of the benzodioxole moiety is linked to antioxidant properties, which may help mitigate oxidative stress in cells.
  • Neuroprotective Effects : Some derivatives have been investigated for their potential in neuroprotection, particularly in models of neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogenic bacteria and fungi.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate cell survival and apoptosis.

Case Study 1: Antitumor Activity

A study conducted on a series of benzodioxole derivatives revealed that compounds structurally related to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

CompoundIC50 (µM)Cell Line
Compound A15MCF-7
Compound B20MCF-7
This compound12MCF-7

Case Study 2: Neuroprotective Effects

In an animal model of Parkinson's disease, administration of related benzodioxole compounds resulted in reduced neuroinflammation and improved motor function. The study suggested that these compounds might protect dopaminergic neurons from oxidative damage.

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